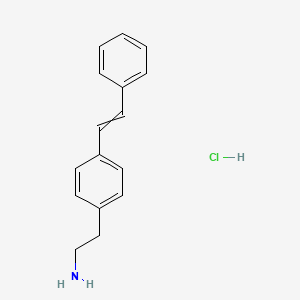

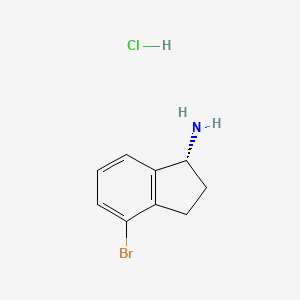

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Synthesis Analysis : The synthesis of related bromophenyl compounds involves multi-step processes with high selectivity and yield. For instance, the synthesis of (R)‐1‐(4‐bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine hydrochloride includes diastereoselective trifluoromethylation, showing excellent purity and yield (Wolleb et al., 2023).

Molecular Structure Analysis

- Crystal Structures : The molecular cocrystals and salts of related bromophenyl compounds show complex hydrogen bonding and planar arrangements in their structures, as seen in various structural analyses (Smith & Lynch, 2013).

Chemical Reactions and Properties

- Reactivity : Compounds similar to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride show diverse reactivity patterns. For example, the reactions of N-bromobis(trifluoromethyl)amine with various dienes produce high yields of mixtures with different adducts (Haszeldine et al., 1980).

Physical Properties Analysis

- Crystal and Molecular Structure : Studies on similar compounds reveal detailed crystal and molecular structures, highlighting hydrogen bond and weak π–π interactions, contributing to the stability of these structures (Pal et al., 2021).

Chemical Properties Analysis

- Synthesis and Characterization : The synthesis of chemically related compounds involves multi-step reactions, characterized by NMR, IR, mass spectral analysis, and X-ray diffraction studies, providing insights into their chemical properties (Nadaf et al., 2019).

Applications De Recherche Scientifique

Analytical Techniques and Reaction Mechanisms

Ninhydrin Reaction for Amino Compounds Analysis : The ninhydrin reaction, pivotal for analyzing amino acids, peptides, and proteins, provides a foundational method that could apply to studying "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride" due to its amino group reactivity. This reaction, leading to the formation of Ruhemann's purple, is a versatile tool in biochemistry for detecting primary amino groups, suggesting its utility in research involving amino-containing compounds (Friedman, 2004).

Solvent Extraction for Separating Metal Ions : The study on the separation of iridium and rhodium from hydrochloric acid solutions highlights solvent extraction techniques, which could be relevant in purifying or isolating specific derivatives of "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride" in complex mixtures or for studying its interactions with metal ions (Le, Lee, & Senanayake, 2018).

Applications in Material Science and Biochemistry

Polymerization Initiators : Amines as (co)initiators in polymerization processes underline the role of nitrogen-containing compounds in creating polymers, suggesting potential applications of "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride" in developing new polymeric materials, given its amine group that could act in similar catalytic or initiating capacities (Duda et al., 2005).

Advanced Oxidation Processes for Degradation : The effectiveness of advanced oxidation processes in degrading nitrogen-containing compounds, including amines and azo dyes, provides insight into potential environmental and waste management applications involving the breakdown of complex compounds, which might include derivatives of "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride" (Bhat & Gogate, 2021).

Amine-Functionalized Sorbents for PFAS Removal : The development and application of amine-containing sorbents for pollutant removal demonstrate the utility of amine-functionalized materials in environmental cleanup efforts. This suggests research pathways for utilizing "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride" in creating or modifying sorbents aimed at capturing specific contaminants (Ateia et al., 2019).

Propriétés

IUPAC Name |

(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQTVGHTIXPFNZ-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704383 |

Source

|

| Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228556-71-5 |

Source

|

| Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[3.1.0]hex-3-ene-3-carbonitrile, 6-acetyl-, (1alpha,5alpha,6alpha)- (9CI)](/img/no-structure.png)

![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)